6-cyanopyridine-2-sulfonyl chloride
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Overview
Description
6-Cyanopyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S and a molecular weight of 202.62 g/mol . This compound is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl chloride group at the 2-position. It is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Cyanopyridine-2-sulfonyl chloride can be synthesized through various synthetic routes. One common method involves the reaction of 6-cyanopyridine with chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{N}_2\text{O}_2\text{S} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_3\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
- Reaction with a thiol yields a sulfonothioate.
Scientific Research Applications
6-Cyanopyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or reagent.
Comparison with Similar Compounds
Similar Compounds
6-Cyanopyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Sulfonyl Chloropyridine: Similar structure but without the cyano group, affecting its reactivity and applications.
Pentachloropyridine: A perhalogenated pyridine with different reactivity and applications.
Uniqueness
6-Cyanopyridine-2-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1343041-93-9 |
---|---|
Molecular Formula |
C6H3ClN2O2S |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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